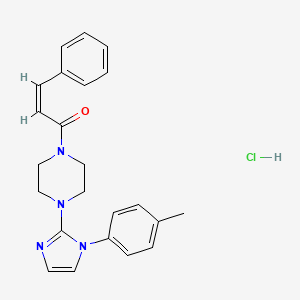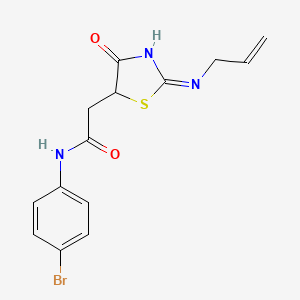
Benzyl N-(3,5-difluoropyridin-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(3,5-difluoropyridin-2-yl)carbamate, also known as DFP21, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling pathways. In
Wirkmechanismus
Benzyl N-(3,5-difluoropyridin-2-yl)carbamate works by binding to the active site of PTP1B, inhibiting its activity and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and improved glucose uptake in cells.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl N-(3,5-difluoropyridin-2-yl)carbamate is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying insulin signaling pathways and the role of PTP1B in disease. However, it is important to note that this compound may have off-target effects and should be used with caution in experiments. In addition, the synthesis of this compound can be challenging and time-consuming, which may limit its availability for some researchers.
Zukünftige Richtungen
There are many potential future directions for research on Benzyl N-(3,5-difluoropyridin-2-yl)carbamate. One area of interest is the development of more potent and selective inhibitors of PTP1B. Another area of interest is the potential applications of this compound in the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on insulin signaling pathways.
Synthesemethoden
Benzyl N-(3,5-difluoropyridin-2-yl)carbamate can be synthesized using a multi-step process that involves the reaction of benzylamine with 3,5-difluoropyridine-2-carbonyl chloride, followed by carbamate formation using carbon dioxide and base. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Benzyl N-(3,5-difluoropyridin-2-yl)carbamate has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of PTP1B, which plays a critical role in regulating insulin signaling pathways. This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. It has also been studied for its potential applications in cancer research, as PTP1B is overexpressed in many types of cancer cells.
Eigenschaften
IUPAC Name |
benzyl N-(3,5-difluoropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-10-6-11(15)12(16-7-10)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZZPAZONMUUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-cyclohexyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2771543.png)

![3-[1-benzoyl-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B2771545.png)


![2-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2771550.png)


![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-benzylacetamide](/img/structure/B2771557.png)



![4,7-Dichloro-3-[(3-methoxyphenyl)sulfonyl]quinoline](/img/structure/B2771565.png)
![N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)
